molecular formula C20H16N4O2S B2891420 3-(3-Methoxyphenyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}pyridazine CAS No. 1111260-41-3

3-(3-Methoxyphenyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}pyridazine

Cat. No.: B2891420
CAS No.: 1111260-41-3
M. Wt: 376.43
InChI Key: KXVQDFRMIBZFRH-UHFFFAOYSA-N
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Description

This heterocyclic compound features a pyridazine core substituted at the 3-position with a 3-methoxyphenyl group and at the 6-position with a sulfanyl-linked 3-phenyl-1,2,4-oxadiazole moiety. Its molecular architecture combines electron-donating (methoxy) and aromatic (phenyl) groups, which influence its physicochemical and biological properties.

Properties

IUPAC Name

5-[[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylmethyl]-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2S/c1-25-16-9-5-8-15(12-16)17-10-11-19(23-22-17)27-13-18-21-20(24-26-18)14-6-3-2-4-7-14/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXVQDFRMIBZFRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyphenyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}pyridazine typically involves multiple steps:

    Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a diketone or a diester.

    Introduction of the Methoxyphenyl Group: This step involves the substitution of a hydrogen atom on the pyridazine ring with a 3-methoxyphenyl group, often using a palladium-catalyzed cross-coupling reaction.

    Attachment of the Oxadiazole Group: The 1,2,4-oxadiazole ring can be synthesized separately and then attached to the pyridazine ring through a thioether linkage. This step may involve the use of a thiol reagent and a suitable base under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction of the oxadiazole ring can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the heteroatoms in the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Methoxyphenyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}pyridazine has several applications in scientific research:

    Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the exploration of new chemical space.

Mechanism of Action

The mechanism of action of 3-(3-Methoxyphenyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}pyridazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The oxadiazole ring can act as a bioisostere for amides, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

The target compound’s 3-phenyl-1,2,4-oxadiazole group distinguishes it from analogs with substituents like trifluoromethyl () or nitro groups (). Key comparisons include:

Compound Name Substituent on Oxadiazole Key Structural Feature Molecular Weight (g/mol)
Target Compound Phenyl Methoxyphenyl + phenyl-oxadiazole ~402.45*
3-(3-Methoxyphenyl)-6-[[3-(3-trifluoromethylphenyl)-oxadiazolyl]sulfanyl]pyridazine () 3-Trifluoromethylphenyl Electron-withdrawing CF₃ group 441.40
3-(4-Nitrophenyl)-6-((3-(4-nitrophenyl)-oxadiazolyl)methyl)oxadiazinone (d) 4-Nitrophenyl Strongly electron-withdrawing NO₂ 433.34
3-(4-Ethylphenyl)-6-((3-(4-ethylphenyl)-oxadiazolyl)sulfanyl)pyridazine () 4-Ethylphenyl Electron-donating alkyl group 402.52

*Estimated based on analogs in .

  • Electron-Donating Groups (EDGs) : Ethyl or methoxy groups () improve solubility but may reduce oxidative stability .

Biological Activity

The compound 3-(3-Methoxyphenyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}pyridazine (commonly referred to as F839-0211) is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article examines the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on diverse research findings.

Chemical Structure

The molecular formula of the compound is C20H16N4O3C_{20}H_{16}N_{4}O_{3}, and its structure includes a pyridazine ring linked to a methoxyphenyl group and an oxadiazole moiety. The presence of these functional groups is believed to contribute to its biological activities.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit significant antimicrobial properties. A study by Dhumal et al. (2016) highlighted that derivatives of oxadiazole demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action typically involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Compound Target Organism Activity
F839-0211S. aureusModerate
F839-0211E. coliModerate

Anticancer Activity

The anticancer potential of F839-0211 has been explored through various in vitro studies. For instance, compounds with similar structures have shown promising results against cancer cell lines such as HepG2 and SGC-7901 . The proposed mechanism involves induction of apoptosis and inhibition of cell proliferation by targeting specific signaling pathways.

Study 1: Synthesis and Evaluation

In a study focused on the synthesis and evaluation of oxadiazole derivatives, researchers synthesized several compounds based on the oxadiazole framework and tested their cytotoxicity against different cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting significant anticancer activity .

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship analysis was performed to determine how modifications to the oxadiazole ring influence biological activity. It was found that the introduction of electron-donating groups enhanced antimicrobial efficacy, while specific substitutions improved anticancer properties .

The biological activity of F839-0211 is attributed to its ability to interact with various molecular targets:

  • Antimicrobial : Disruption of cell membrane integrity and inhibition of enzyme activity.
  • Anticancer : Induction of apoptosis through activation of caspases and modulation of signaling pathways involved in cell survival.

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